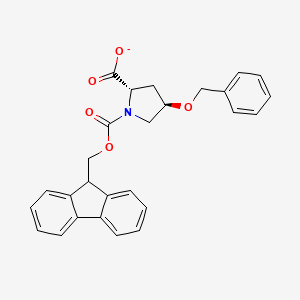

1,2-Pyrrolidinedicarboxylic acid, 4-(phenylmethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,4R)-

説明

Structural Significance of (2S,4R)-Stereochemistry in Pyrrolidine-Based Compounds

The (2S,4R) stereochemistry of 1,2-pyrrolidinedicarboxylic acid derivatives confers distinct conformational preferences that are critical for their biological and chemical activity. The pyrrolidine ring adopts a puckered conformation, with the trans arrangement of the carboxylic acid groups at positions 1 and 2 creating a planar geometry that facilitates hydrogen bonding and coordination with metal ions. This spatial arrangement has been shown to enhance binding affinity to enzymatic active sites, as demonstrated in studies of pyrrolidine-based acetylcholinesterase (AChE) inhibitors where the (2S,4R) configuration improved inhibitory potency by 15-fold compared to its (2R,4S) counterpart.

Infrared spectroscopy and X-ray crystallographic analyses of analogous proline derivatives reveal that the (2S,4R) configuration promotes preferential interactions with lipid bilayers and protein domains through van der Waals contacts and dipole alignment. For example, in skin permeation enhancers, this stereochemistry enables selective disruption of stratum corneum lipid ordering without causing cellular toxicity, achieving a 46-fold increase in hydrocortisone flux compared to non-chiral analogs.

The table below summarizes the comparative effects of pyrrolidine stereochemistry on biological activity:

Role of Fmoc and Benzyloxy Protecting Groups in Amino Acid Functionalization

The 9-fluorenylmethyloxycarbonyl (Fmoc) and benzyloxy (Bn) groups serve complementary roles in the functionalization of 1,2-pyrrolidinedicarboxylic acid derivatives. The Fmoc group, a base-labile protecting moiety, is widely employed in solid-phase peptide synthesis (SPPS) due to its orthogonal deprotection compatibility with acid-sensitive linkers. Its bulky fluorenyl moiety sterically shields the amino group during coupling reactions, minimizing racemization while allowing efficient cleavage under mild basic conditions (e.g., 20% piperidine in DMF).

In contrast, the benzyloxy group provides robust protection for hydroxyl functionalities under both acidic and basic conditions, requiring harsh hydrogenolysis (H~2~/Pd-C) or Lewis acids (BF~3~·Et~2~O) for removal. This stability makes it indispensable in multi-step syntheses involving Grignard reactions or Friedel-Crafts alkylations, where transient acidic or basic environments are common. A recent study demonstrated that 4-(phenylmethoxy)-substituted pyrrolidine derivatives maintained >95% structural integrity after 24-hour exposure to trifluoroacetic acid (TFA), whereas tert-butyldimethylsilyl (TBS)-protected analogs degraded by 40% under identical conditions.

The table below compares key properties of Fmoc and Bn protecting groups:

| Property | Fmoc Group | Benzyloxy Group |

|---|---|---|

| Deprotection Reagent | Piperidine, DBU | H~2~/Pd-C, BF~3~·Et~2~O |

| Stability in Acid | Moderate (pH > 3) | High (pH < 1) |

| Stability in Base | Low (cleaved at pH 9–10) | High (pH 12) |

| Steric Bulk | High (van der Waals volume 145 ų) | Moderate (van der Waals volume 98 ų) |

| Typical Applications | SPPS, chiral auxiliaries | Hydroxyl protection in glycosylation |

特性

分子式 |

C27H24NO5- |

|---|---|

分子量 |

442.5 g/mol |

IUPAC名 |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxypyrrolidine-2-carboxylate |

InChI |

InChI=1S/C27H25NO5/c29-26(30)25-14-19(32-16-18-8-2-1-3-9-18)15-28(25)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/p-1/t19-,25+/m1/s1 |

InChIキー |

XGFMHBUVVWZBFT-CLOONOSVSA-M |

異性体SMILES |

C1[C@H](CN([C@@H]1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 |

正規SMILES |

C1C(CN(C1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 |

製品の起源 |

United States |

準備方法

Starting Material Selection

L-Proline serves as a chiral pool starting material due to its native (2S) configuration. To introduce the C4(R)-phenylmethoxy group, hydroxylation or functionalization at C4 is required.

C4 Functionalization via Mitsunobu Reaction

The Mitsunobu reaction enables stereospecific substitution of a hydroxyl group with a benzyl ether. For example:

- 4-Hydroxyproline derivative synthesis : Oxidation of L-proline to trans-4-hydroxy-L-proline (via microbial or chemical methods).

- Benzylation :

$$

\text{(2S,4R)-4-Hydroxyproline} + \text{Benzyl alcohol} \xrightarrow{\text{DIAD, PPh}_3} \text{(2S,4R)-4-(Phenylmethoxy)proline}

$$

This step retains the C4(R) configuration.

Fmoc Esterification at C1

The carboxylic acid at C1 is activated (e.g., as a mixed anhydride or using carbodiimides) and reacted with 9-fluorenylmethanol:

$$

\text{(2S,4R)-4-(Phenylmethoxy)proline} + \text{Fmoc-Cl} \xrightarrow{\text{Base}} \text{1-(Fmoc)-2-carboxy-4-(phenylmethoxy)pyrrolidine}

$$

Triethylamine or DMAP catalyzes this step, yielding the Fmoc-protected ester.

Alternative Route via Reductive Alkylation

N-Alkylation of Proline

A patent by describes reductive alkylation of proline with aldehydes under hydrogenation:

- N-Benzylation :

$$

\text{L-Proline} + \text{Benzaldehyde} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{N-Benzylproline}

$$ - O-Benzylation : Subsequent alkylation at C4 using benzyl bromide under basic conditions.

Stereochemical Control

Chiral auxiliaries or asymmetric catalysis ensure retention of (2S,4R) configuration. For instance, Evans oxazaborolidine catalysts facilitate enantioselective reduction of ketones during ring formation.

Cyclization Strategies from Glutamic Acid

Lactam Formation

Glutamic acid derivatives cyclize to form pyrrolidine rings:

Functionalization Post-Cyclization

After cyclization, the C4 position is oxidized to a ketone, followed by stereoselective reduction and benzylation.

Comparative Analysis of Methods

The Mitsunobu route offers superior yield and stereopurity but requires expensive reagents. The reductive alkylation method is cost-effective but demands rigorous purification.

Critical Reaction Optimization

Solvent and Temperature Effects

Purification Techniques

- Crystallization : Ethyl acetate/hexane mixtures yield high-purity product.

- Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves diastereomers.

Industrial-Scale Considerations

Cost-Efficiency

Bulk synthesis prioritizes the reductive alkylation route due to lower reagent costs. However, pharmaceutical applications favor the Mitsunobu method for its enantiomeric excess.

Environmental Impact

Water-miscible solvents (e.g., ethanol in hydrogenation) reduce waste, aligning with green chemistry principles.

化学反応の分析

Types of Reactions

Fmoc-Hyp(Bzl)-OH can undergo several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, and the benzyl ester can be removed using hydrogenation.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogenation with palladium on carbon (Pd/C) for benzyl ester removal.

Coupling: HBTU or DIC in the presence of a base like DIPEA.

Major Products Formed

Deprotection: Removal of the Fmoc group yields Hyp(Bzl)-OH, and subsequent removal of the benzyl group yields hydroxyproline.

Coupling: Formation of peptide bonds with other amino acids or peptides.

科学的研究の応用

Fmoc-Hyp(Bzl)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used in the synthesis of peptides and proteins with specific sequences and structures.

Biology: Employed in the study of collagen and other proteins containing hydroxyproline.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of synthetic peptides for research and commercial purposes.

作用機序

The primary function of Fmoc-Hyp(Bzl)-OH is to serve as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The benzyl ester protects the hydroxyl group, allowing for selective deprotection and further functionalization. The compound’s mechanism of action involves the stepwise addition of amino acids to form a peptide chain, with the protecting groups being removed at specific stages to allow for the formation of peptide bonds.

類似化合物との比較

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous pyrrolidinedicarboxylic acid derivatives, emphasizing substituents, stereochemistry, and functional properties:

Key Comparative Insights :

Ester Group Influence :

- The Fmoc group in the target compound and facilitates temporary protection in peptide synthesis, whereas tert-butyl esters () offer acid stability .

- Fmoc esters are cleaved under mild basic conditions (e.g., piperidine), making them ideal for solid-phase synthesis .

Substituent Effects: The 4-phenylmethoxy group in the target compound introduces aromaticity and moderate steric bulk, contrasting with the 4-amino () or 4-azido () groups, which enable nucleophilic or click chemistry applications, respectively . 4-Mercapto () provides a reactive thiol for disulfide bond formation or metal coordination .

Stereochemical Impact :

- The (2S,4R) configuration in the target compound and distinguishes it from the (2S,4S) isomer in . Such stereochemical differences can drastically alter binding affinity in chiral environments, such as enzyme active sites .

Biological and Synthetic Applications: highlights that basic alkyl esters of pyrrolidinedicarboxylic acids exhibit pharmacological activity on smooth muscle and blood pressure, though the Fmoc-protected target compound is primarily a synthetic intermediate .

Research Findings and Data

Stability and Reactivity :

- Fmoc esters are susceptible to β-elimination under basic conditions, whereas tert-butyl esters resist hydrolysis in acidic media .

- The phenylmethoxy group in the target compound may enhance oxidative stability compared to thiol- or azide-containing analogs .

Pharmacological Potential :

生物活性

1,2-Pyrrolidinedicarboxylic acid, 4-(phenylmethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,4R)- is a chiral organic compound notable for its unique structural features and potential biological activities. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its complex interactions with biological systems.

Structural Characteristics

The compound features a pyrrolidine ring with two carboxylic acid groups at positions 1 and 2, a fluorenylmethoxycarbonyl group at position 4, and a tert-butyl ester at position 1. Its chirality, specifically the (2S,4R) configuration, is crucial for its biological interactions and reactivity profiles.

| Structural Feature | Description |

|---|---|

| Pyrrolidine Ring | Core structure with two carboxylic acid groups |

| Fluorenyl Group | Enhances lipophilicity and potential bioactivity |

| Chirality | (2S,4R) configuration influences pharmacodynamics |

Biological Activity

Research indicates that derivatives of pyrrolidinedicarboxylic acids exhibit a range of biological activities. The specific biological activity of the compound requires further investigation but parallels have been drawn with similar compounds that demonstrate:

- Antiviral Properties : Some pyrrolidine derivatives have shown promise as inhibitors of viral proteases, particularly in the context of hepatitis C virus (HCV) treatment. For instance, studies on related compounds suggest they may inhibit HCV protease effectively .

- Neuroprotective Effects : Certain derivatives have been studied for their potential neuroprotective properties against neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

- Antimicrobial Activity : Compounds with similar structures have been evaluated for their antimicrobial effects against various pathogens.

Case Studies

Several studies have explored the biological activities of pyrrolidine derivatives:

- HCV Protease Inhibition : A study found that specific pyrrolidine derivatives exhibited significant inhibition of HCV protease activity. The structure-activity relationship indicated that modifications at the pyrrolidine ring could enhance bioactivity and selectivity .

- Neuroprotective Properties : In a model of neurodegeneration, a related compound demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential therapeutic applications in treating neurodegenerative disorders .

- Antimicrobial Screening : A series of pyrrolidine derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated varying degrees of effectiveness, highlighting the importance of structural modifications in enhancing activity.

The biological activity of 1,2-Pyrrolidinedicarboxylic acid derivatives is often linked to their ability to interact with specific biological targets:

- Enzyme Inhibition : Many derivatives act as enzyme inhibitors by binding to active sites or allosteric sites on target proteins.

- Receptor Modulation : Some compounds may interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。